3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester
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Overview
Description
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester is a boronic ester derivative of pyrrolopyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and 1,3-dicarbonyl compounds under acidic or basic conditions.
Borylation: The pyrrolopyridine core is then subjected to borylation using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic acids or reduction to yield the corresponding boranes.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation reactions.
Chemistry:
Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its role in forming carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Industry:
Material Science: Employed in the development of advanced materials such as polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
2-Methyl-3-boronic Acid Pinacol Ester: Similar in structure but with different substituents affecting reactivity.
Uniqueness: 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester is unique due to its pyrrolopyridine core, which imparts distinct electronic properties and reactivity, making it particularly useful in synthesizing heterocyclic compounds.
This compound’s versatility and efficiency in forming carbon-carbon bonds make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-9-7-16-12-11(9)6-10(8-17-12)15-18-13(2,3)14(4,5)19-15/h6,8-9H,7H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIIZTARWXUWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCC3C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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